![molecular formula C23H17N3O2 B2811701 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile CAS No. 476279-79-5](/img/structure/B2811701.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, also known by its CAS number 5856-61-1, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C20H19N3O4 with a molecular weight of approximately 365.38 g/mol. The structure consists of a benzimidazole core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and repair. The compound was found to possess strong binding affinity to DNA, suggesting its potential as an anticancer agent through mechanisms involving DNA interaction and enzyme inhibition .
The mechanism by which this compound exerts its biological effects includes:
- DNA Intercalation : The compound may intercalate into the DNA minor groove, stabilizing the structure and interfering with replication.
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in cancer treatment:
- Study on Human Cancer Cell Lines : A screening of various benzimidazole derivatives against 60 human cancer cell lines revealed that certain derivatives exhibited low GI50 values, indicating potent anticancer activity. Compounds similar to this compound were noted for their ability to induce G2/M phase cell cycle arrest, suggesting a mechanism linked to DNA damage response .
- In Vivo Studies : Further investigations into animal models have shown that benzimidazole derivatives can significantly reduce tumor growth compared to control groups. These studies support the hypothesis that these compounds can be developed into effective anticancer therapies.
Biological Activity Summary Table
Applications De Recherche Scientifique
Anticancer Properties
One of the most promising applications of this compound is in the field of oncology. Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of benzimidazole derivatives, including (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, against CD19-positive B-cell malignancies. The results showed that these compounds could effectively target and eliminate cancer cells expressing CD19, suggesting a potential therapeutic pathway for treating specific types of leukemia and lymphoma .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.
Case Study:
In a recent study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Photophysical Properties
The unique structural features of this compound contribute to its interesting photophysical properties, which have implications for material science.
Data Table: Photophysical Properties
Property | Value |
---|---|
Absorption Maximum (λmax) | 350 nm |
Emission Maximum (λem) | 450 nm |
Quantum Yield | 0.85 |
These properties suggest that the compound could be utilized in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging .
Sensor Development
Due to its ability to selectively bind certain ions or molecules, this compound is being investigated for use in sensor technologies.
Case Study:
Research has shown that this compound can be incorporated into sensor devices for detecting metal ions such as copper and lead. The sensor demonstrated high sensitivity and selectivity towards these ions, indicating potential applications in environmental monitoring .
Propriétés
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-26-21-13-6-5-12-20(21)25-23(26)19(15-24)22(27)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-14,27H,1H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLQAIXXCDIDQ-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)OC4=CC=CC=C4)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)OC4=CC=CC=C4)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.